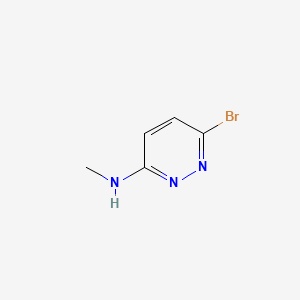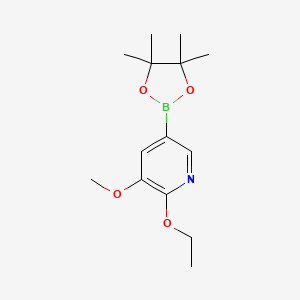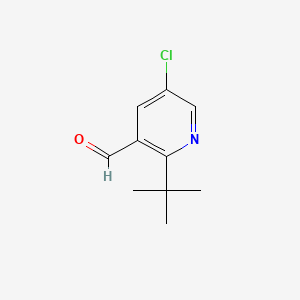
2-(tert-Butyl)-5-chloronicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-5-chloronicotinaldehyde is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a tert-butyl group at the second position, a chlorine atom at the fifth position, and an aldehyde group at the third position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-chloronicotinaldehyde typically involves multi-step organic reactions. One common method is the chlorination of 2-tert-butylpyridine followed by formylation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The formylation step often involves the use of formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-5-chloronicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and conditions such as elevated temperatures or the presence of a catalyst
Major Products Formed
Oxidation: 2-Tert-butyl-5-chloropyridine-3-carboxylic acid
Reduction: 2-Tert-butyl-5-chloropyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-5-chloronicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-5-chloronicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity. The chlorine atom and tert-butyl group may also influence the compound’s binding affinity and selectivity for specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-5-chloropyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Tert-butyl-3-chloropyridine: Chlorine atom is at a different position, leading to different reactivity and properties.
2-Tert-butyl-5-bromopyridine-3-carbaldehyde: Bromine atom instead of chlorine, which can affect the compound’s reactivity and biological activity.
Uniqueness
2-(tert-Butyl)-5-chloronicotinaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, chlorine atom, and aldehyde group makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
1211534-07-4 |
|---|---|
Molekularformel |
C10H12ClNO |
Molekulargewicht |
197.662 |
IUPAC-Name |
2-tert-butyl-5-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,3)9-7(6-13)4-8(11)5-12-9/h4-6H,1-3H3 |
InChI-Schlüssel |
PLUYYEMQMSUADB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC=C(C=C1C=O)Cl |
Synonyme |
2-tert-butyl-5-chloronicotinaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


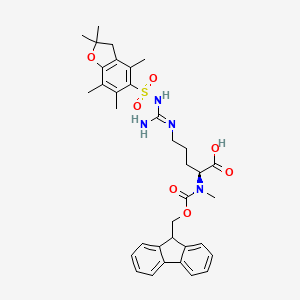
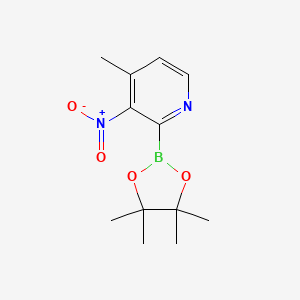
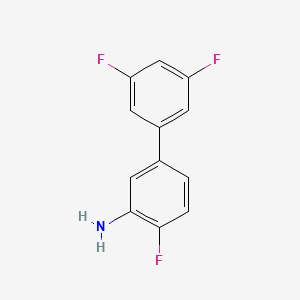
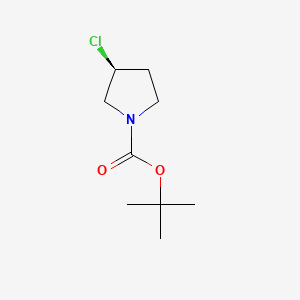
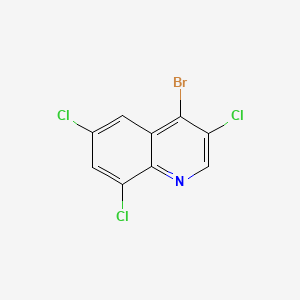
![6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B567020.png)
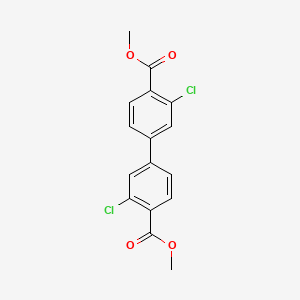

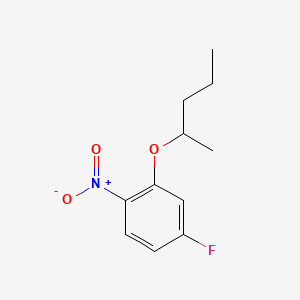
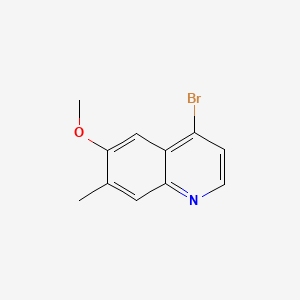
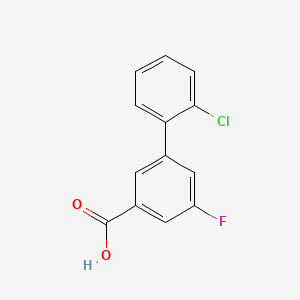
![7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567030.png)
